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molecular formula C13H14ClN3O3 B3043147 ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 75020-42-7

ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3043147
M. Wt: 295.72 g/mol
InChI Key: PPXMGQIZAQMDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302999B2

Procedure details

Ethyl 5-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (i.e. the product of Step B, 10.0 g, 36.1 mmol) was suspended in anhydrous toluene (300 mL) under a nitrogen atmosphere. Phosphorus pentachloride (8.3 g, 39.8 mmol) was added and the mixture was stirred at 40° C. for 90 min. during which time a clear yellow solution was formed. The reaction was concentrated under reduced pressure to remove most of the toluene. The resulting residue was diluted with diethyl ether (150 mL) and washed with saturated aqueous sodium bicarbonate solution (70 mL) and water (70 mL). The organic layer was dried (MgSO4) and concentrated under reduced pressure to afford the crude product which was recrystallized twice from hexanes (200 mL, 100 mL) to afford the title compound (6.0 g) as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=[N:4][C:3]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].P(Cl)(Cl)(Cl)(Cl)[Cl:22]>C1(C)C=CC=CC=1>[Cl:22][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:5]=[N:4][C:3]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N=NN1CC1=CC=C(C=C1)OC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N=NN1CC1=CC=C(C=C1)OC)C(=O)OCC
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 90 min. during which time a clear yellow solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the toluene
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with diethyl ether (150 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (70 mL) and water (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from hexanes (200 mL, 100 mL)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(N=NN1CC1=CC=C(C=C1)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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